2-(difluoromethyl)-4-fluoroaniline hydrochloride
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Overview
Description
2-(Difluoromethyl)-4-fluoroaniline hydrochloride is a chemical compound that features both difluoromethyl and fluoroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-4-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline backbone. One common method involves the reaction of 4-fluoroaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated anilines, such as:
- 2-(Trifluoromethyl)-4-fluoroaniline
- 2-(Difluoromethyl)-4-chloroaniline
- 2-(Difluoromethyl)-4-bromoaniline
Uniqueness
2-(Difluoromethyl)-4-fluoroaniline hydrochloride is unique due to the specific combination of difluoromethyl and fluoro groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2639457-48-8 |
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Molecular Formula |
C7H7ClF3N |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,7H,11H2;1H |
InChI Key |
OSMHXKKURAIXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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